
3-amino-N-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide: is a novel compound designed for its potential anti-tubercular activity. Tuberculosis (TB) remains a global health concern, and finding effective drugs is crucial. This compound belongs to a class of benzamide derivatives and has been investigated for its ability to combat Mycobacterium tuberculosis H37Ra .
Preparation Methods
The synthetic route to obtain this compound involves several steps. While I don’t have specific details on the exact synthetic pathway, it likely includes reactions such as amidation, cyclization, and fluorination. Industrial production methods may involve scalable processes using suitable reagents and conditions to achieve high yields.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution. These transformations could modify its functional groups or enhance its biological activity.
Common Reagents and Conditions: Specific reagents and conditions would depend on the synthetic steps. For example, fluorination might involve reagents like hydrogen fluoride (HF) or fluorinating agents.
Major Products: The major products formed during synthesis could include intermediates, isomers, or the final compound itself.
Scientific Research Applications
Biology: Investigations focus on its impact on bacterial growth, cellular processes, and interactions with biomolecules.
Medicine: It may serve as a lead compound for developing new anti-TB drugs.
Industry: Companies explore its industrial applications, such as in pharmaceuticals or agrochemicals.
Mechanism of Action
- The compound likely interacts with specific molecular targets in Mycobacterium tuberculosis. Further studies are needed to elucidate its precise mechanism.
- It may disrupt essential pathways, inhibit enzymes, or affect cell wall synthesis.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other anti-TB compounds.
Similar Compounds: While I don’t have a specific list, other benzamide derivatives or pyrazole-based molecules could be relevant.
Remember that this compound’s development is ongoing, and more research is needed to fully understand its potential
Properties
Molecular Formula |
C6H8F2N4O |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
3-amino-N-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C6H8F2N4O/c7-4(8)2-10-6(13)3-1-5(9)12-11-3/h1,4H,2H2,(H,10,13)(H3,9,11,12) |
InChI Key |
YAZCUGOZRUCOHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1N)C(=O)NCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13543593.png)

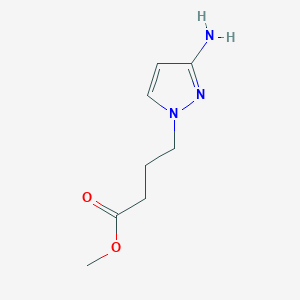
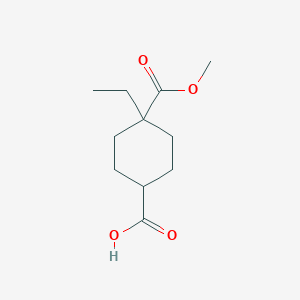
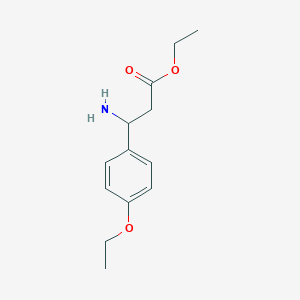
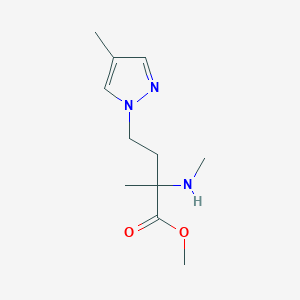
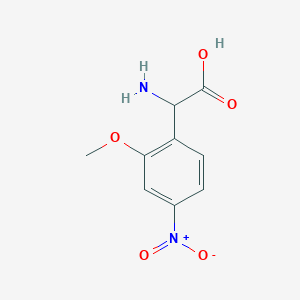
![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)

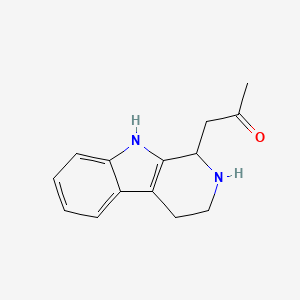
![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)
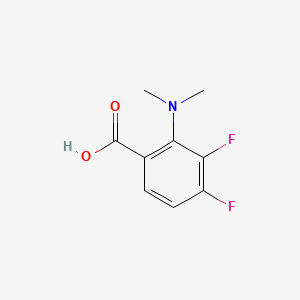
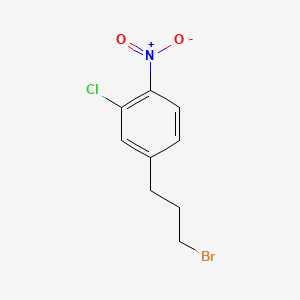
![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)
